molecular formula C30H22SSi B11938504 4-(Triphenylsilyl)dibenzothiophene

4-(Triphenylsilyl)dibenzothiophene

Cat. No.: B11938504
M. Wt: 442.6 g/mol
InChI Key: SIZSYCBPVZIUFT-UHFFFAOYSA-N
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Description

4-(Triphenylsilyl)dibenzothiophene is a high-purity organic compound developed for advanced materials science research, particularly in the field of organic light-emitting diodes (OLEDs). This compound features a dibenzothiophene core, a tricyclic heterocycle known for its electron-transporting capabilities , which is functionalized with a triphenylsilyl group. The incorporation of the triphenylsilyl moiety is a strategic design in material science, as it is known to enhance the thermal stability and morphological integrity of thin films in electronic devices . The primary research application of this compound is as a building block or host material in the emissive layer of phosphorescent OLEDs (PHOLEDs). Its molecular structure is engineered to possess a high triplet energy, which is a critical requirement for hosting blue phosphorescent emitters and preventing energy back-transfer, thereby maximizing device efficiency . Researchers value this material for developing next-generation display and solid-state lighting technologies. The compound is supplied with a guaranteed purity of 95%. This product is designated for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C30H22SSi

Molecular Weight

442.6 g/mol

IUPAC Name

dibenzothiophen-4-yl(triphenyl)silane

InChI

InChI=1S/C30H22SSi/c1-4-13-23(14-5-1)32(24-15-6-2-7-16-24,25-17-8-3-9-18-25)29-22-12-20-27-26-19-10-11-21-28(26)31-30(27)29/h1-22H

InChI Key

SIZSYCBPVZIUFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC5=C4SC6=CC=CC=C56

Origin of Product

United States

Synthetic Strategies and Methodologies for 4 Triphenylsilyl Dibenzothiophene and Analogous Derivatives

Direct Functionalization Approaches of Dibenzothiophene (B1670422)

The direct functionalization of the dibenzothiophene scaffold is a primary route for the synthesis of silylated derivatives, offering regioselective control through the direction of organometallic reagents.

Directed Lithiation and Silylation Reactions at the C-4 Position

A powerful and regioselective method for introducing a substituent at the C-4 position of dibenzothiophene is through directed ortho-lithiation (DoM). researchgate.netbaranlab.org In this process, the sulfur atom within the dibenzothiophene ring acts as a Lewis basic directing metalating group (DMG). baranlab.org This heteroatom coordinates with a highly basic organolithium reagent, typically n-butyllithium (n-BuLi), often in the presence of an accelerating additive like N,N,N',N'-tetramethylethylenediamine (TMEDA). baranlab.org This coordination facilitates the deprotonation of the nearest ortho-proton at the C-4 position, which is the most acidic due to the inductive effects of the sulfur atom.

The reaction is typically performed at low temperatures (e.g., -78 °C to 0 °C) in an anhydrous aprotic solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) to generate the 4-lithiodibenzothiophene intermediate in situ. researchgate.net This highly reactive intermediate can then be quenched with a suitable electrophile. For the synthesis of 4-(Triphenylsilyl)dibenzothiophene, the electrophile is triphenylsilyl chloride (Ph₃SiCl). The lithiated species undergoes a nucleophilic attack on the silicon atom, displacing the chloride and forming the desired C-Si bond. acs.org This method provides a direct and efficient pathway to the target compound with high regioselectivity, avoiding the formation of other isomers. baranlab.org

Table 1: Representative Conditions for Directed Lithiation and Silylation

Step Reagents Solvent Temperature Purpose
Lithiation Dibenzothiophene, n-BuLi, TMEDA THF or Diethyl Ether -78 °C to 0 °C Regioselective deprotonation at C-4

| Silylation | Triphenylsilyl chloride (Ph₃SiCl) | THF or Diethyl Ether | -78 °C to Room Temp | Electrophilic quench to form C-Si bond |

Sequential Silylation and Further Substitution at the Dibenzothiophene Core

The dibenzothiophene core can be functionalized with more than one silyl (B83357) group or with a silyl group in combination with other substituents through sequential reactions. For instance, dilithiation of dibenzothiophene at both the C-4 and C-6 positions can be achieved, followed by quenching with an electrophile like chlorotrimethylsilane (B32843) to yield 4,6-bis(trimethylsilyl)dibenzothiophene. rsc.org This demonstrates that the initial lithiation at C-4 does not preclude a second deprotonation at the other ortho-position, C-6.

Once a silyl group is installed, it can influence subsequent reactions. The bulky triphenylsilyl group at the C-4 position can sterically hinder further substitution at the adjacent C-3 position while potentially directing reactions to other available sites on the molecule. Furthermore, the silicon-carbon bond itself can be a site for further transformation. Arylsilanes can undergo ipso-substitution, where the silyl group is replaced by another functional group. For example, the Si-C bond can be cleaved by electrophiles like molecular halogens (e.g., bromine) to introduce a halogen atom at the C-4 position, as demonstrated by the conversion of 4,6-bis(trimethylsilyl)dibenzothiophene to 4,6-dibromodibenzothiophene. rsc.orgresearchgate.net This sequential approach allows for the construction of complex, multi-substituted dibenzothiophene derivatives.

Transition-Metal-Catalyzed Coupling Reactions for Silylated Dibenzothiophenes

Transition-metal catalysis, particularly with palladium, offers a versatile and powerful toolkit for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis and further modification of silylated dibenzothiophenes. nih.govyoutube.com

Palladium-Catalyzed C-C and C-S Bond Formations

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. nih.gov A pre-functionalized silylated dibenzothiophene, such as a halogenated derivative, can serve as a substrate in these reactions. For example, a 4-(triphenylsilyl)-6-bromodibenzothiophene could be coupled with various partners (e.g., organoboron, organotin, or organozinc reagents) to form a new C-C bond at the C-6 position.

Similarly, palladium catalysts are effective in mediating the formation of C-S bonds. nih.gov This can be achieved through the coupling of a halogenated silylated dibenzothiophene with a thiol or by using a sulfurating reagent. nih.gov Recent advancements have shown that even arylsulfonyl chlorides can be used in palladium-catalyzed reactions to construct complex heterocycles. nih.gov These methods allow for the late-stage functionalization of the silylated dibenzothiophene core, providing access to a wide array of complex molecules. rsc.org

Suzuki-Kumada Type Coupling with Silylated Dibenzothiophene Precursors

The Suzuki-Miyaura and Kumada-Corriu cross-coupling reactions are highly efficient palladium-catalyzed methods for forming C-C bonds. To utilize these reactions, a silylated dibenzothiophene precursor must first be converted into a suitable organometallic reagent.

For a Suzuki coupling, this compound can be first halogenated (e.g., brominated) and then converted into a boronic acid or boronic ester derivative via a lithium-halogen exchange followed by reaction with a trialkyl borate. This this compound boronic acid can then be coupled with a variety of aryl or vinyl halides. Alternatively, a halogenated this compound can be directly coupled with an existing boronic acid.

For a Kumada coupling, a Grignard reagent is prepared from a halogenated this compound. This organomagnesium species is then coupled with an organic halide in the presence of a palladium or nickel catalyst. A related reaction is the Hiyama-Denmark coupling, which uses organosilanes, such as aryl(dimethyl)silanols, as coupling partners under palladium catalysis. organic-chemistry.org

Table 2: Generalized Suzuki-Miyaura Coupling Scheme

Reactant 1 Reactant 2 Catalyst Base Product
4-(Triphenylsilyl)dibenzo[b,d]thiophen-6-ylboronic acid Aryl Halide (Ar-X) Pd(PPh₃)₄ or similar Na₂CO₃, K₃PO₄, or other 4-(Triphenylsilyl)-6-aryldibenzothiophene

Metal-Free Synthetic Pathways to Silylated Dibenzothiophenes

While transition-metal catalysis is dominant, concerns about cost and metal contamination have driven the development of metal-free synthetic routes. bohrium.combohrium.com Several strategies can be envisioned for the synthesis of silylated dibenzothiophenes without the use of metal catalysts. manchester.ac.uk

One approach involves the synthesis of a biphenyl (B1667301) precursor that already contains the triphenylsilyl group. For example, a silyl-substituted 2-biphenylyl disulfide could be synthesized and then subjected to an electrophilic cyclization. Iodine-mediated intramolecular cyclization of 2-biphenylyl disulfides is a known green method for preparing the dibenzothiophene core. researchgate.net

Domino and Cascade Reactions Involving Silyl-Substituted Intermediates

Domino and cascade reactions represent an efficient and atom-economical approach to complex molecular architectures from simple starting materials in a single operation, avoiding the isolation of intermediates. While a direct domino synthesis of this compound is not extensively documented, the principles of cascade reactions involving silyl-substituted precursors can be applied to the dibenzothiophene framework.

One notable example of a relevant cascade reaction involves the synthesis of C2-substituted benzothiophenes from benzothiophene (B83047) S-oxides. This metal-free approach utilizes phenols, allyl-, or propargyl silanes in a sequence involving an interrupted Pummerer reaction, a researchgate.netresearchgate.net-sigmatropic rearrangement, and a 1,2-migration to yield the functionalized benzothiophene. nih.gov Although this example focuses on benzothiophene, the underlying principles of using a silyl-substituted reaction partner in a cascade process are applicable to the dibenzothiophene system.

Another relevant strategy is the use of a domino hexadehydro-Diels-Alder reaction to construct highly substituted dibenzothiophenes. This method involves the one-pot reaction of tetraynes with triphenylphosphine (B44618) sulfide, leading to the formation of multiple carbon-carbon and carbon-sulfur bonds. While not explicitly demonstrating the incorporation of a silyl group, this powerful cyclization strategy could potentially accommodate silyl-substituted precursors.

Furthermore, radical cascade reactions have been developed for the synthesis of silyl-substituted nitrogen-containing heterocycles, such as benzo[b]azepin-2-ones, from 1,7-dienes and a hydrosilane. researchgate.net This demonstrates the feasibility of incorporating silyl groups into complex polycyclic systems via cascade processes. Adapting such a radical cascade to a sulfur-containing system could provide a novel route to silyl-substituted dibenzothiophenes.

The following table summarizes representative cascade reactions that, while not all directly yielding silyl-dibenzothiophenes, illustrate the potential of these strategies for their synthesis.

Reaction TypeStarting MaterialsKey TransformationsProduct Type
Interrupted Pummerer/ researchgate.netresearchgate.net-Sigmatropic/1,2-Migration CascadeBenzothiophene S-oxides, AllylsilanesPummerer reaction, Sigmatropic rearrangement, 1,2-migrationC2-Allylbenzothiophenes
Domino Hexadehydro-Diels-AlderTetraynes, Triphenylphosphine sulfideMulti-terminal cycloaddition, C-C and C-S bond formationHighly substituted dibenzothiophenes
Radical Silylation/Cyclization Cascade1,7-dienes, HydrosilanesSilyl radical addition, Intramolecular cyclizationSilyl-substituted benzo[b]azepin-2-ones

Synthetic Routes to Dibenzothiophene-S-Oxide Silyl Derivatives

A significant advancement in the synthesis of functionalized dibenzothiophene S-oxides, including those bearing silyl groups, involves a two-step process comprising a Suzuki-Miyaura cross-coupling followed by an intramolecular electrophilic sulfinylation. This methodology offers a versatile and efficient route to a variety of substituted dibenzothiophene S-oxides that are otherwise challenging to prepare. researchgate.netresearchgate.net

The general approach commences with a 2-bromoaryl-substituted sulfinate ester. This starting material undergoes a selective Suzuki-Miyaura coupling with an appropriate arylboronic acid at the bromo position. The resulting biaryl sulfinate ester is then subjected to cyclization promoted by an electrophilic activator, such as triflic anhydride (B1165640) (Tf₂O), to furnish the desired dibenzothiophene S-oxide. researchgate.net

A key advantage of this method is its excellent functional group tolerance, which allows for the synthesis of dibenzothiophene S-oxides with reactive moieties, such as an o-silylaryl triflate. researchgate.net This specific derivative is a valuable precursor for the generation of arynes, which can undergo a variety of transformations to produce highly substituted aromatic compounds.

The synthesis of an o-silylaryl triflate-substituted dibenzothiophene S-oxide highlights the robustness of this synthetic sequence. The reaction proceeds without decomposition of the sensitive silyl and triflyloxy groups, which might not be stable under more traditional synthetic conditions. researchgate.net

Table of Synthesized Dibenzothiophene S-Oxides via Coupling-Cyclization Approach Data sourced from Yoshida et al., 2024. researchgate.netresearchgate.net

Starting Sulfinate EsterArylboronic AcidProductYield (%)
Methyl 2-bromobenzenesulfinate4-Tolylboronic acid2-Methyldibenzothiophene S-oxide85
Methyl 2-bromobenzenesulfinate4-Methoxyphenylboronic acid2-Methoxydibenzothiophene S-oxide80
Methyl 2-bromo-4-methylbenzenesulfinate4-Tolylboronic acid2,7-Dimethyldibenzothiophene S-oxide88
Methyl 2-bromo-4,6-dimethylbenzenesulfinate4-Tolylboronic acid2,4,7-Trimethyldibenzothiophene S-oxide82
Methyl 2-bromobenzenesulfinate2-(Triflyloxy)-3-(trimethylsilyl)phenylboronic acid1-(Triflyloxy)-2-(trimethylsilyl)dibenzothiophene S-oxide75

This synthetic strategy represents a significant step forward, enabling access to a diverse range of polysubstituted dibenzothiophene S-oxides that can serve as versatile building blocks in various fields of chemical research. researchgate.net

Advanced Spectroscopic and Photophysical Investigations of 4 Triphenylsilyl Dibenzothiophene Systems

Electronic Absorption and Emission Characteristics

The introduction of a triphenylsilyl group at the 4-position of dibenzothiophene (B1670422) is expected to significantly influence its electronic absorption and emission properties compared to the parent DBT molecule. The silicon atom can participate in σ conjugation, and the bulky triphenyl groups can impose steric effects that alter molecular packing in the solid state.

The photoluminescence quantum yield (PLQY) is a critical parameter for assessing the efficiency of a material's light emission. For the parent dibenzothiophene, the fluorescence quantum yield is known to be quite low, typically in the range of 1.2% to 1.6% in various solvents. scispace.com This low efficiency is attributed to a very efficient intersystem crossing process that populates the triplet state. scispace.com

While specific PLQY data for 4-(Triphenylsilyl)dibenzothiophene is not extensively reported in the literature, the presence of the triphenylsilyl group may influence the emission profile. The bulky nature of this group could restrict intermolecular interactions that often lead to non-radiative decay, potentially leading to a higher PLQY in the solid state compared to the parent DBT. The emission profile is expected to be characteristic of the dibenzothiophene chromophore, likely in the blue or near-UV region, but potentially modulated by the electronic influence of the silyl (B83357) substituent.

Table 1: Photophysical Properties of Dibenzothiophene (DBT) as a Reference

PropertyValueReference
Fluorescence Quantum Yield (Φf)~1.2 - 1.6% scispace.com
Triplet Quantum Yield (ΦT)~98% scispace.com
Fluorescence Lifetime (τf)~1.0 ns nih.gov
Intersystem Crossing Rate (k_ISC)High (dominant process) scispace.com

This table provides baseline data for the unsubstituted dibenzothiophene core.

In the solid state, aromatic molecules can exhibit emission not only from isolated molecules (monomer emission) but also from excited-state dimers known as excimers. Excimer emission is typically broad, structureless, and red-shifted compared to monomer emission. Its formation is highly dependent on the intermolecular arrangement and distance between adjacent molecules in the film.

For this compound, the bulky triphenylsilyl group is expected to play a crucial role in the solid-state packing. This steric hindrance may prevent the close co-facial π-π stacking required for typical excimer formation. rsc.orgnih.gov However, specific molecular orientations promoted by these bulky groups could, in some cases, lead to unique intermolecular excited states. rsc.orgnih.gov Studies on related silyl-substituted aromatic compounds, such as 4,4′-bis(4′′-triphenylsilyl) phenyl-1,1′-binaphthalene (SiBN), have demonstrated the influence of silyl groups on inducing excimer emission under certain conditions, like changes in temperature or exciton (B1674681) concentration.

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state. nih.gov This effect is often observed in molecules with rotatable groups, such as the phenyl rings in a triphenylsilyl moiety. In solution, the free rotation of these groups provides non-radiative decay pathways for the excited state, quenching fluorescence. In the aggregated state, the restriction of these intramolecular rotations (RIM) blocks these non-radiative channels, forcing the excited state to decay radiatively, thus "turning on" the fluorescence.

Given the presence of the triphenylsilyl group, which contains multiple rotatable phenyl rings, this compound is a strong candidate for exhibiting AIE properties. The dibenzothiophene core acts as the chromophore, while the triphenylsilyl group can provide the mechanism for AIE by restricting its rotational freedom in the aggregated state. This property is highly desirable for applications in solid-state lighting and sensing.

Excited State Dynamics and Relaxation Mechanisms

The fate of the excited state in this compound is governed by a competition between radiative decay (fluorescence) and various non-radiative pathways, including intersystem crossing and internal conversion.

Intersystem crossing is a spin-forbidden process where the molecule transitions from a singlet excited state (S₁) to a triplet excited state (T₁). The presence of a heavy atom like sulfur in the dibenzothiophene core significantly enhances the spin-orbit coupling, which promotes this transition. For the parent DBT molecule, ISC is the dominant decay pathway for the S₁ state, with a triplet quantum yield approaching 98%. scispace.com This leads to a high population of triplet excitons.

The triphenylsilyl substituent is not expected to fundamentally alter this high efficiency of triplet state formation inherent to the DBT core. The ISC rate in dibenzothiophene derivatives is extremely fast, occurring on the picosecond timescale. scispace.com Therefore, this compound is expected to be an efficient triplet generator. The triplet state itself has a much longer lifetime than the singlet state, which can be on the order of microseconds or longer. uni-regensburg.de

Table 2: Excited State Dynamics of Dibenzothiophene (DBT) Derivatives

ParameterTimescaleReference
S₁ State Relaxation~4 - 13 ps scispace.com
Intersystem Crossing (S₁ → T₁)~820 - 900 ps scispace.com
Triplet State Decay (in some systems)~48 - 700 µs uni-regensburg.de

This table provides context for the expected excited-state dynamics in the dibenzothiophene moiety.

The fluorescence lifetime (τf) is the average time a molecule spends in the excited singlet state before returning to the ground state. For the parent dibenzothiophene, the fluorescence lifetime is short, around 1.0 nanosecond, which is consistent with the efficient intersystem crossing acting as a major deactivation channel. nih.gov

For this compound, the fluorescence lifetime would be influenced by the rates of both radiative decay (fluorescence) and non-radiative decay. The primary non-radiative decay pathway is expected to be intersystem crossing to the triplet manifold. scispace.com As discussed in the context of AIE, another potential non-radiative pathway in solution could be the intramolecular rotations of the phenyl groups on the silicon atom. In the solid state, where these rotations are hindered, the non-radiative decay rate may decrease, potentially leading to an increase in both the fluorescence quantum yield and the observed fluorescence lifetime.

Room Temperature Phosphorescence (RTP) in Silylated Dibenzothiophene Derivatives

The phenomenon of room temperature phosphorescence in purely organic materials is a subject of intense research due to its potential applications in areas such as organic light-emitting diodes (OLEDs), bio-imaging, and security inks. While most organic compounds exhibit phosphorescence only at cryogenic temperatures, strategic molecular design can facilitate this emission at ambient conditions. The dibenzothiophene core, a sulfur-containing aromatic heterocycle, has been identified as a promising scaffold for achieving RTP.

Research has demonstrated that even simple dibenzothiophene (DBT) can exhibit distinct RTP when dispersed in a rigid polymer matrix like poly(methyl methacrylate) (PMMA). This is attributed to the suppression of non-radiative decay pathways through the rigidification of the molecular structure, which in turn enhances the probability of phosphorescent emission.

The introduction of substituents onto the dibenzothiophene framework can significantly influence its photophysical properties. While direct experimental data on the RTP of this compound remains limited in publicly accessible literature, studies on related substituted dibenzothiophenes provide valuable insights. For instance, the introduction of a tert-butyl group at the para-position of dibenzothiophene has been shown to enhance the phosphorescence quantum yield compared to the unsubstituted parent compound when embedded in a PMMA matrix. This suggests that the bulky triphenylsilyl group in this compound could similarly influence its RTP characteristics.

To provide a comparative context, the photophysical data for dibenzothiophene and its tert-butyl derivative in a PMMA matrix are presented below.

CompoundPhosphorescence Emission Maximum (nm)Phosphorescence Quantum Yield (ΦP)Phosphorescence Lifetime (τP) (s)
Dibenzothiophene (DBT)~4500.014~0.5
p-tert-Butyldibenzothiophene (p-tBuDBT)~4500.032Not Reported
Data sourced from studies on dibenzothiophene derivatives in a PMMA matrix.

It is hypothesized that the triphenylsilyl group in this compound would likely lead to a red-shift in the phosphorescence emission compared to the unsubstituted dibenzothiophene due to the extension of the π-conjugated system. Furthermore, the bulky and rigid nature of the triphenylsilyl substituent is expected to restrict intramolecular motions, thereby potentially increasing both the phosphorescence quantum yield and lifetime.

Detailed experimental and computational studies are warranted to fully elucidate the specific RTP properties of this compound and to quantify the influence of the triphenylsilyl group on its photophysical behavior. Such investigations would not only contribute to a fundamental understanding of structure-property relationships in phosphorescent organic materials but also pave the way for the rational design of new and efficient RTP emitters for a wide range of applications.

Electrochemical Characterization and Behavior of 4 Triphenylsilyl Dibenzothiophene Compounds

Redox Potentials and Energy Level Determination

The redox potentials of a molecule provide valuable insights into its electronic structure, particularly the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These energy levels are fundamental in determining the charge injection and transport properties of a material in an electronic device.

The HOMO-LUMO energy gap is a key parameter that influences the electronic and optical properties of a molecule. A smaller energy gap generally corresponds to easier electronic excitation and can affect the color and conductivity of the material. For dibenzothiophene (B1670422) and its derivatives, the HOMO and LUMO are primarily composed of π-orbitals delocalized over the aromatic core.

Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to predict the HOMO-LUMO energy levels and their distribution. For the parent dibenzothiophene molecule, the HOMO is distributed across the entire molecule, while the LUMO is also delocalized with significant contributions from the sulfur atom. The introduction of substituents, such as the triphenylsilyl group, can significantly alter these energy levels. The triphenylsilyl group, being bulky and having a complex electronic nature, can influence the planarity of the dibenzothiophene core and thereby affect the extent of π-conjugation.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Dibenzothiophene (Theoretical)-5.71-0.495.22
4,6-dimethyldibenzothiophene (Theoretical)-5.47-0.385.09

Cyclic Voltammetry and Differential Pulse Voltammetry Studies

Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are powerful electrochemical techniques used to study the redox behavior of molecules. These methods involve applying a varying potential to an electrode and measuring the resulting current, providing information about oxidation and reduction processes.

In a typical CV experiment, the potential is swept linearly to a set value and then reversed. The resulting voltammogram shows peaks corresponding to the oxidation and reduction of the analyte. The peak potentials can be used to determine the redox potentials and subsequently estimate the HOMO and LUMO energy levels. DPV is a related technique that offers higher sensitivity and better resolution of peaks.

Studies on the electrochemical oxidation of 4,6-dimethyldibenzothiophene have shown that the process is influenced by the solvent and the presence of water rsc.org. The oxidation of the sulfur atom in the dibenzothiophene core is a key electrochemical process. While specific CV and DPV data for 4-(Triphenylsilyl)dibenzothiophene are not detailed in the provided search results, the general behavior is expected to involve the oxidation of the dibenzothiophene moiety. The triphenylsilyl group may influence the redox potentials due to its electronic and steric effects.

Electrochemical Stability and Charge Transport Properties

The electrochemical stability of a material is its ability to withstand repeated oxidation and reduction cycles without degradation. This is a critical property for materials used in organic electronic devices, as it determines their operational lifetime. The stability of poly(thiophene-benzoquinone) films, for instance, has been examined by continuous cyclic voltammetry.

Charge transport properties refer to the ability of a material to conduct electrical charge, which can occur through the movement of either electrons (n-type transport) or holes (p-type transport). These properties are crucial for the performance of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

The introduction of silyl (B83357) groups can impact charge transport. For instance, a novel di-silyl substituted poly(p-phenylenevinylene) showed a tendency to be charged through n-doping rather than p-doping, suggesting improved electron affinity doi.org. While direct data on the charge transport properties of this compound is limited in the provided results, research on related organic semiconductors highlights the importance of molecular packing and side-chain engineering in enhancing charge-carrier mobility rsc.org. The bulky triphenylsilyl group is likely to play a significant role in the solid-state packing of this compound, which in turn would influence its charge transport characteristics.

Applications in Advanced Functional Materials Incorporating 4 Triphenylsilyl Dibenzothiophene Scaffolds

Organic Light-Emitting Diodes (OLEDs)

The 4-(Triphenylsilyl)dibenzothiophene scaffold has been strategically employed in the architecture of OLEDs, contributing to enhanced efficiency and stability, particularly in phosphorescent devices.

While the dibenzothiophene (B1670422) moiety itself is a component of some luminescent compounds, available research primarily focuses on this compound's application as a host or transport material rather than as a primary light-emitting dopant. Its intrinsic luminescent properties are often secondary to the role it plays in facilitating efficient energy transfer to guest emitter molecules within the device's emissive layer.

Derivatives combining dibenzothiophene and tetraphenylsilane (B94826) structures have been investigated as effective host materials for green and blue phosphorescent OLEDs. nih.govepa.gov The incorporation of the bulky triphenylsilyl group is a key design strategy with several advantages. It introduces steric hindrance that can prevent the close packing (aggregation) of host and emitter molecules, which would otherwise lead to luminescence quenching and reduced device efficiency. nih.gov

Furthermore, the TPS group helps to ensure the material has a high triplet energy (E_T). In a phosphorescent OLED, the host material's triplet energy must be higher than that of the phosphorescent dopant to ensure efficient and complete energy transfer from the host to the emitter, preventing energy loss. researchgate.net The high thermal stability imparted by the silyl (B83357) group is another crucial factor for the operational lifetime of OLED devices. nih.gov For instance, host materials incorporating bulky tetraphenylsilyl groups have been instrumental in developing high-performance blue OLEDs with external quantum efficiencies (EQE) exceeding 30%. nih.govelsevierpure.com

Theoretical studies using density functional theory (DFT) have identified triphenylsilyl-substituted dibenzothiophenes as promising candidates for electron transport materials (ETMs) and hole/exciton (B1674681) blocking layers (HBLs) in blue phosphorescent OLEDs. researchgate.netscirp.orgscirp.org For a material to be an effective ETM, it must facilitate the movement of electrons. For it to function as an HBL, its highest occupied molecular orbital (HOMO) energy level must be sufficiently low to create a significant energy barrier that blocks the passage of holes from the emissive layer.

Computational analysis of isomers of (dibenzothiophenyl)triphenylsilane, including the 4-substituted variant (DBTSI-4), shows they possess deep HOMO levels, making them effective at blocking holes. scirp.org Their triplet energies are also high enough to prevent the quenching of blue phosphorescent emitters. scirp.org These characteristics allow them to function as a combined electron transport and hole blocking layer, which is critical for achieving high efficiency and long lifetimes in blue OLEDs. researchgate.netscirp.org

Organic Semiconductors and Optoelectronic Devices

The molecular design of this compound makes it a valuable organic semiconductor for a range of optoelectronic devices beyond just OLEDs. nih.gov Organic semiconductors are the active components in devices like organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs). The performance of these devices is heavily dependent on the charge carrier mobility of the semiconductor used. nih.govmdpi.comaps.org

Charge carrier mobility, a measure of how quickly an electron or hole can move through a material under an electric field, is a critical parameter for any semiconductor. Theoretical studies have shown that the rate of electron transport in triphenylsilyl-substituted dibenzothiophenes is strongly dependent on the substitution position on the dibenzothiophene core. scirp.org

A key factor influencing charge mobility is the reorganization energy (λ), which represents the energy required to distort the molecule's geometry during the charge hopping process. A lower reorganization energy generally corresponds to a higher rate of charge transport. scirp.org DFT calculations on the isomers of (dibenzothiophenyl)triphenylsilane revealed that the electron reorganization energy (λ_electron) is lowest when the triphenylsilyl group is at the C2 position, followed by the C4, C1, and C3 positions. scirp.org This suggests that the electron transport rate follows the order: DBTSI-2 > DBTSI-4 > DBTSI-1 > DBTSI-3. scirp.org

Table 1: Calculated Properties of (Dibenzothiophenyl)triphenylsilane Isomers for Electron Transport Data sourced from theoretical calculations. scirp.org

Compound NameSubstitution PositionIonization Potential (IP) (eV)Electron Affinity (EA) (eV)Electron Reorganization Energy (λ_electron) (eV)
DBTSI-116.090.810.312
DBTSI-226.130.830.286
DBTSI-336.130.800.316
DBTSI-446.120.840.311

These findings highlight that while the 4-substituted isomer is a promising electron transport material, the 2-substituted isomer is predicted to have the highest performance based on its lower reorganization energy. scirp.org

Advanced Polymeric Materials and Composites

The dibenzothiophene scaffold serves as a building block for more complex and advanced materials, including macrocycles that can be considered a form of advanced composite material. Researchers have successfully synthesized cyclic tetramers of 3,7-disubstituted dibenzothiophene, known as researchgate.netcyclo-3,7-dibenzo[b,d]thiophene ( researchgate.netCDBT). scispace.com

This synthesis represents the creation of a sulfur-containing cycloparaphenylene derivative. scispace.com These macrocyclic structures have unique electronic and photophysical properties due to the strain of the curved π-conjugated system. Experimental and theoretical analyses show that the inclusion of the sulfur atom from the dibenzothiophene unit significantly lowers the HOMO and LUMO energy levels compared to standard cycloparaphenylenes, which alters their redox properties and makes them interesting candidates for host-guest chemistry and novel electronic materials. scispace.com

Concluding Remarks and Future Research Outlook

Current Challenges and Opportunities in Silylated Dibenzothiophene (B1670422) Chemistry

The introduction of silicon-containing moieties, such as the triphenylsilyl group, onto aromatic frameworks like dibenzothiophene presents both distinct challenges and exciting opportunities.

Challenges:

Synthesis and Purification: A primary hurdle in the chemistry of substituted dibenzothiophenes is the development of efficient and regioselective synthetic protocols. ontosight.ai While methods for creating substituted dibenzothiophenes exist, achieving precise control to isolate specific isomers like the 4-substituted version can be complex and may result in low yields, requiring sophisticated purification techniques. rsc.org The stepwise lithiation of the dibenzothiophene core at the 4-position is a known pathway, but its efficiency and scalability for this specific substrate would need to be established. rsc.org

Steric Hindrance: The bulky nature of the triphenylsilyl group can influence the molecule's final conformation and its ability to form ordered structures in the solid state. This steric hindrance might impede the close molecular packing that is often crucial for efficient charge transport in organic semiconductor applications.

Opportunities:

Tunable Electronic Properties: The silyl (B83357) group can significantly alter the electronic properties of the dibenzothiophene core. It can modify the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is critical for designing materials for specific roles in electronic devices, such as hosts for phosphorescent emitters or charge transport layers. soton.ac.uknih.gov

Enhanced Solubility and Processability: The introduction of bulky side groups like triphenylsilyl can improve the solubility of the parent aromatic system in common organic solvents. This is a significant advantage for the fabrication of devices using solution-based techniques, which are often more cost-effective than vacuum deposition methods.

Morphological Control: The non-planar structure induced by the triphenylsilyl group could be leveraged to control the morphology of thin films, potentially leading to the formation of stable amorphous glasses, which is desirable for certain types of organic light-emitting diodes (OLEDs).

Emerging Directions for Novel Material Design and Applications

The unique combination of a planar, electron-rich dibenzothiophene unit and a bulky, electronically-active triphenylsilyl group in 4-(Triphenylsilyl)dibenzothiophene suggests several promising avenues for future research and application.

Host Materials for Phosphorescent OLEDs (PhOLEDs): Dibenzothiophene is known for its high triplet energy, a key requirement for host materials in blue PhOLEDs. researchgate.net The triphenylsilyl group could help to maintain a high triplet energy while improving morphological stability and charge-carrying properties. Future research would involve synthesizing this compound and evaluating its photophysical properties, including its triplet energy and quantum yield, to assess its suitability as a host material. mdpi.com Polymeric hosts incorporating dibenzothiophene pendants have already shown promise in high-performance OLEDs. nih.gov

Organic Field-Effect Transistors (OFETs): Dibenzothiophene derivatives have been explored as semiconductors in OFETs. rsc.org The future design of materials based on this compound for this application would focus on balancing charge mobility with environmental stability. The silyl group could modulate the intermolecular interactions and solid-state packing, which are critical determinants of transistor performance.

Advanced Organic Semiconductors: The broader class of silylated heterocyclic compounds is a frontier in materials science. ontosight.airsc.org Research into this compound could contribute to a fundamental understanding of structure-property relationships in this class of materials. Investigating how the precise position of the silyl group affects properties compared to other isomers would be a valuable academic pursuit with potential long-term benefits for the design of next-generation organic electronics. soton.ac.uk

Q & A

Q. What are the recommended methods for synthesizing 4-(Triphenylsilyl)dibenzothiophene?

Methodological Answer: Synthesis typically involves coupling reactions between dibenzothiophene derivatives and triphenylsilyl groups. For example:

  • Condensation reactions under acidic or basic conditions, using solvents like ethanol or methanol, followed by purification via recrystallization or chromatography .
  • Oxidation/functionalization : Similar silylated compounds (e.g., dinaphtho-dioxaphosphepins) are synthesized using catalysts like zinc amalgam in acidic conditions or mCPBA for sulfoxide formation .
  • Key considerations : Reaction temperature (60–120°C), solvent polarity, and inert atmosphere to prevent hydrolysis of the silyl group.

Q. How should this compound be stored and handled to ensure stability?

Methodological Answer:

  • Storage : Store at room temperature (RT) in airtight, light-resistant containers. Avoid moisture, as silyl groups are prone to hydrolysis .
  • Solubility : Use polar aprotic solvents (e.g., DMSO, DMF) for stock solutions. Co-solvents like Tween-80 may enhance solubility in aqueous systems .
  • Handling : Conduct reactions under nitrogen/argon to prevent oxidation. Monitor purity via HPLC (>98% purity recommended) .

Q. What analytical techniques are suitable for characterizing this compound?

Methodological Answer:

  • Structural analysis : NMR (¹H/¹³C) to confirm silyl group integration and aromatic proton environments. Mass spectrometry (HRMS) for molecular weight validation .
  • Electronic properties : Density Functional Theory (DFT) simulations to study π-π stacking and hydrogen-bonding interactions with adsorbents .
  • Purity assessment : HPLC with UV detection (λ = 254 nm), using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How does the triphenylsilyl group influence the electronic properties of dibenzothiophene in catalytic applications?

Methodological Answer:

  • The triphenylsilyl group acts as an electron-withdrawing substituent, reducing the electron density of the dibenzothiophene core. This enhances its reactivity in redox reactions, as shown in DFT studies comparing adsorption energies on activated carbon (−25.6 kJ/mol without silyl vs. −32.1 kJ/mol with silyl) .
  • Applications : Improves catalytic performance in hydrodesulfurization (HDS) by facilitating sulfur atom removal. Use HDS16A catalysts at 149–178 µm particle size under 40–100 bar H₂ pressure .

Q. What experimental design considerations are critical for studying its adsorption on nanomaterials?

Methodological Answer:

  • Kinetic models : Fit data to pseudo-second-order kinetics (rate constant k₂) and Langmuir isotherms to determine monolayer adsorption capacity .
  • Contradictions : A retracted study (RSC Adv. 2021, retracted 2023) reported anomalously high adsorption capacities (up to 98 mg/g); validate results with controlled BET surface area measurements and competitive adsorption assays .
  • Key variables : pH (optimal range 6–8), temperature (25–40°C), and nanocomposite loading (5–20 mg/mL) .

Q. How do bacterial enzymatic pathways degrade this compound, and what metabolites are formed?

Methodological Answer:

  • 4-S Pathway : Bacterial strains (e.g., Arthrobacter sp.) oxidize dibenzothiophene to 2-hydroxybiphenyl via dibenzothiophene sulfone monooxygenase (FMNH₂-dependent) .
  • Yeast degradation : Trichosporon sp. reduces dibenzothiophene by 77–100% in 14 days, with glucose enhancing biomass but suppressing 2-hydroxybiphenyl production .
  • Metabolite detection : Use HPLC (RT = 10.85 min for 2-hydroxybiphenyl) and GC-MS for sulfone intermediates .

Q. What are the challenges in reconciling contradictory data on its hydrodesulfurization (HDS) efficiency?

Methodological Answer:

  • Contradictions : Discrepancies arise from catalyst deactivation (e.g., coking in HDS16A catalysts) and varying DBT concentrations (0.1–1.0 mM) .
  • Resolution : Standardize testing conditions:
    • Catalyst pretreatment (sulfidation at 300°C under H₂/H₂S).
    • Use high-pressure microreactors (40–100 bar) to maintain catalyst activity .

Q. How can computational methods predict its interactions in supramolecular systems?

Methodological Answer:

  • DFT/MD simulations : Calculate binding energies with phenolic hydroxyl groups (−28.5 kJ/mol for hydrogen bonding) and van der Waals interactions (−15.2 kJ/mol) .
  • Software : Gaussian 16 for geometry optimization; VMD for visualizing π-π stacking distances (3.4–3.8 Å) .

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